3-(1-Methanesulfonylethenyl)benzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-(1-methylsulfonylethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-8(14(2,12)13)10-5-3-4-9(6-10)7-11/h3-6H,1H2,2H3 |
InChI Key |
GNHQJVNWGPOKAT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Methanesulfonylethenyl Benzonitrile
Historical Development of Synthetic Approaches to the Compound
The historical synthesis of vinyl sulfones, the core functional group of 3-(1-Methanesulfonylethenyl)benzonitrile, was often hampered by harsh reaction conditions and the use of hazardous materials. Early methods recorded in the mid-20th century involved multi-step processes that were not always efficient. One of the foundational methods for preparing vinyl sulfones involved the pyrolysis of beta-hydroxyethyl sulfones or their carboxylic acid esters at high temperatures (150 °C to 600 °C) and reduced pressure. google.com Another early approach involved the oxidation of vinyl sulfides, which were themselves derived from potentially explosive precursors like acetylene, or the dehydrochlorination of toxic beta-chloroethyl sulfides. google.com These initial syntheses, while groundbreaking for their time, presented significant challenges in terms of safety, scalability, and substrate scope, paving the way for the development of milder and more versatile methodologies. While specific documentation for the early synthesis of this compound is not prominent in historical literature, the synthesis would have relied on these general and often challenging principles.
Contemporary Strategies for its Preparation
Modern organic synthesis offers a more refined and diverse toolkit for the preparation of this compound. These strategies provide greater efficiency, selectivity, and functional group tolerance compared to historical methods.
Olefination Reactions for Ethenyl Moiety Construction
Olefination reactions, particularly Wittig-type and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for constructing the ethenyl (vinyl) group with high stereocontrol. A plausible route to this compound using this strategy would involve the reaction of 3-cyanobenzaldehyde with a phosphonate ylide bearing the methanesulfonyl group.
For example, the HWE reaction between diethyl (methylsulfonyl)methylphosphonate and 3-cyanobenzaldehyde in the presence of a suitable base (e.g., NaH, K₂CO₃) would directly yield the target compound. This approach is advantageous as the phosphonate reagent can be readily prepared, and the reaction conditions are generally mild. The mechanism of similar Wittig-type olefinations for creating gem-difluoroalkenes involves the generation of an active ylide species that attacks the aldehyde carbonyl. orgsyn.orgresearchgate.net
Table 1: Illustrative Horner-Wadsworth-Emmons Reaction
| Entry | Aldehyde | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Cyanobenzaldehyde | Diethyl (methylsulfonyl)methylphosphonate | NaH | THF | High |
Note: This table is illustrative, based on general principles of the HWE reaction.
Metal-Catalyzed Cross-Coupling Protocols
The advent of metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. kubikat.org A Suzuki-Miyaura or Heck-Mizoroki coupling reaction could be employed to synthesize this compound.
Suzuki-Miyaura Coupling: This approach could involve the palladium-catalyzed reaction of 3-cyanophenylboronic acid with a suitable vinyl sulfone partner, such as 1-bromo-1-(methylsulfonyl)ethene. The success of this reaction hinges on the stability and availability of the vinyl halide.
Heck-Mizoroki Coupling: Alternatively, the coupling of 3-bromobenzonitrile with methyl vinyl sulfone in the presence of a palladium catalyst and a base would directly install the desired vinyl sulfone moiety onto the benzonitrile (B105546) ring.
These methods are highly valued for their broad functional group compatibility. researchgate.net The choice of ligand, catalyst, and reaction conditions is crucial for achieving high yields and preventing side reactions. chemrxiv.org
Functionalization of Benzonitrile Precursors
Another viable strategy involves starting with a benzonitrile derivative that already contains a portion of the side chain and then elaborating it to form the final product. For instance, one could begin with 3-acetylbenzonitrile. The synthetic sequence could proceed as follows:
α-Halogenation: The ketone is first halogenated at the α-position.
Sulfonylation: The resulting α-haloketone is then treated with sodium methanesulfinate (CH₃SO₂Na) to introduce the methanesulfonyl group.
Reduction and Elimination: The carbonyl group is reduced to an alcohol, followed by acid- or base-catalyzed dehydration to generate the vinyl sulfone double bond.
Cascade reactions starting from ortho-carbonyl-substituted benzonitriles have also been developed to create complex heterocyclic structures, demonstrating the versatility of benzonitrile precursors in synthesis. nih.gov
Sulfonylation Reactions in Vinyl Sulfone Formation
Direct sulfonylation methods provide an efficient route to vinyl sulfones by forming the C-S bond and the double bond in a concerted or sequential manner. rsc.org These reactions often utilize readily available starting materials like olefins or alkynes.
A highly effective contemporary method is the direct sulfonylation of alkynes. The reaction of 3-ethynylbenzonitrile with methanesulfinic acid or its salts, often catalyzed by transition metals like copper, can stereoselectively produce this compound. rsc.org The mechanism may involve the addition of a sulfonyl radical to the alkyne, followed by interaction with the metal catalyst and protonation to yield the final product. rsc.org
Furthermore, direct oxidative coupling of alkenes (like 3-vinylbenzonitrile) with sulfonylating agents (e.g., sulfinic acids, sodium sulfinates) offers another powerful pathway. organic-chemistry.orgnih.gov These reactions can be promoted by various reagents, including iodine compounds, or driven by electrochemical methods, providing environmentally benign alternatives. rsc.orgorganic-chemistry.org
Optimization of Reaction Parameters and Yields in Synthesis
Achieving a high yield of this compound requires careful optimization of several reaction parameters, including the choice of catalyst, solvent, base, and temperature. The optimal conditions are highly dependent on the specific synthetic route chosen.
For a metal-catalyzed cross-coupling reaction, such as a hypothetical Suzuki coupling between 3-cyanophenylboronic acid and 1-bromo-1-(methylsulfonyl)ethene, a systematic study of reaction parameters is essential.
Table 2: Hypothetical Optimization of a Suzuki-Miyaura Coupling Reaction
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 3 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | THF/H₂O | 80 | 75 |
Note: This table is a hypothetical representation to illustrate the optimization process based on established principles in cross-coupling chemistry.
As shown in the illustrative table, the choice of ligand (e.g., SPhos) can dramatically improve the yield compared to a ligandless catalyst or a more traditional one like PPh₃. The base also plays a critical role, with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often providing superior results to potassium carbonate (K₂CO₃). Solvent and temperature are also key variables that must be fine-tuned to maximize reaction rate and minimize decomposition or side-product formation. Similar optimization studies would be necessary for olefination, functionalization, or direct sulfonylation routes to ensure an efficient and high-yielding synthesis.
Chemo-, Regio-, and Stereoselective Considerations in Synthetic Routes
The synthesis of this compound, a vinyl sulfone, necessitates careful control over chemoselectivity, regioselectivity, and stereoselectivity to ensure the desired isomer is formed with high purity and yield. The strategic placement of the methanesulfonyl group on the vinyl moiety attached to the benzonitrile ring at the meta position presents several synthetic challenges that can be addressed through the selection of appropriate reactions and conditions.
Chemoselectivity
In the context of synthesizing this compound, chemoselectivity refers to the preferential reaction of one functional group in the presence of others. The key functional groups in the target molecule and its precursors are the nitrile (-CN), the sulfone (-SO₂-), and the alkene (C=C).
Nitrile and Sulfone Group Inertness: The benzonitrile moiety and the methanesulfonyl group are generally robust and unreactive under many common olefination conditions. For instance, in a Horner-Wadsworth-Emmons (HWE) reaction, the phosphonate carbanion is a soft nucleophile that will selectively react with an aldehyde (e.g., 3-cyanobenzaldehyde) without affecting the nitrile or a pre-existing sulfone group.
Precursor Reactivity: The primary chemoselectivity challenge lies in the synthesis of the precursors. If the synthetic route involves a Heck reaction between 3-bromobenzonitrile and methyl vinyl sulfone, the palladium catalyst must selectively activate the aryl-bromide bond without engaging in side reactions with the nitrile or the sulfone's vinyl group. Fortunately, the oxidative addition of palladium to aryl halides is a well-established and highly selective process. Similarly, in a route starting with 3-cyanobenzaldehyde and a sulfonyl-containing phosphonate, the base used for the HWE reaction must be selective enough to deprotonate the phosphonate without reacting with the aldehyde or nitrile groups. Non-nucleophilic bases like sodium hydride are commonly used to ensure this selectivity.
Regioselectivity
Regioselectivity is critical in determining the precise placement of the methanesulfonyl group and the benzonitrile ring relative to the double bond. This is particularly relevant in reactions that form the core vinyl sulfone structure, such as the Heck reaction or the hydrosulfonylation of alkynes.
Heck Reaction: The Mizoroki-Heck reaction provides a powerful method for C-C bond formation. To synthesize the target compound, one could envision a reaction between an aryl halide (like 3-iodobenzonitrile) and methyl vinyl sulfone. The regioselectivity of the Heck reaction—whether the aryl group adds to the α- or β-carbon of the vinyl sulfone—is a key consideration. The outcome is influenced by steric and electronic factors, as well as the specific catalytic system used.
Neutral vs. Cationic Pathway: The regioselectivity can be steered by controlling the reaction pathway. A neutral pathway, often favored with monodentate phosphine ligands, typically leads to the linear product (β-arylation) due to steric hindrance at the α-carbon. libretexts.orgnih.gov Conversely, a cationic pathway, promoted by bidentate ligands and non-coordinating counter-ions, can favor the branched, α-arylation product, which would be the desired isomer in this case. libretexts.orgnih.gov
Hydrosulfonylation of Alkynes: An alternative route involves the addition of a sulfinic acid (like methanesulfinic acid) across an alkyne (like 3-ethynylbenzonitrile). The regioselectivity of this addition determines whether the sulfonyl group attaches to the terminal or internal carbon of the former triple bond. Metal-catalyzed hydrosulfonylation reactions, for instance using copper or gold catalysts, can exhibit high regioselectivity, often favoring the Markovnikov addition to yield the α-substituted vinyl sulfone. researchgate.net
Table 1: Regioselectivity in Key Synthetic Reactions for Vinyl Sulfones
| Reaction | Reactants | Desired Regioisomer | Conditions Favoring Desired Isomer | Reference |
|---|---|---|---|---|
| Heck Reaction | 3-Halobenzonitrile + Methyl vinyl sulfone | α-Arylation (Branched) | Cationic pathway, bidentate ligands (e.g., BINAP) | libretexts.orgchemrxiv.org |
| Hydrosulfonylation | 3-Ethynylbenzonitrile + Methanesulfinic acid | Markovnikov Addition | Gold/Gallium bimetallic catalyst systems | researchgate.net |
Stereoselectivity
Stereoselectivity in the synthesis of this compound is concerned with the geometry of the double bond. Since the target molecule has two identical substituents (protons) on one of the vinyl carbons, it does not exist as E/Z isomers. However, for analogous vinyl sulfones with three or four different substituents on the double bond, stereoselectivity is a paramount concern. The principles governing stereoselectivity in common vinyl sulfone syntheses are highly relevant.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is one of the most reliable methods for synthesizing vinyl sulfones and is well-known for its high stereoselectivity. nrochemistry.com The reaction between a stabilized phosphonate carbanion (e.g., diethyl (methylsulfonyl)methylphosphonate) and an aldehyde (3-cyanobenzaldehyde) typically yields the (E)-alkene as the major product. alfa-chemistry.comwikipedia.org
Mechanism of Selectivity: The preference for the (E)-isomer arises from the thermodynamic stability of the intermediates in the reaction mechanism. The anti-periplanar arrangement of the phosphonate and the aldehyde's R-group in the transition state leading to the oxaphosphetane intermediate is sterically favored, which ultimately results in the formation of the trans (or E) double bond. nrochemistry.com
Modifications for (Z)-Selectivity: While the standard HWE reaction gives (E)-alkenes, modifications have been developed to favor the (Z)-isomer. The Still-Gennari modification uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6) to accelerate the elimination from the syn-oxaphosphetane intermediate, leading to the (Z)-alkene. nrochemistry.comwikipedia.org
Heck Reaction: The stereochemistry of the Heck reaction is also well-defined. The process typically involves a syn-addition of the palladium-aryl complex across the double bond, followed by a syn-β-hydride elimination. libretexts.org When reacting with a terminal alkene like methyl vinyl sulfone, this sequence generally results in the formation of a product with E-stereochemistry. researchgate.net
Table 2: Stereochemical Outcome of the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Base/Conditions | Predominant Isomer | Rationale | Reference |
|---|---|---|---|---|
| Standard (e.g., Diethyl ester) | NaH, THF | E-alkene | Thermodynamic control; anti-oxaphosphetane intermediate is favored | alfa-chemistry.comwikipedia.org |
Chemical Reactivity and Mechanistic Investigations of 3 1 Methanesulfonylethenyl Benzonitrile
Nucleophilic Addition Reactions to the Activated Olefin
The electron-withdrawing nature of the methanesulfonyl group activates the carbon-carbon double bond of a vinyl sulfone for nucleophilic attack. This typically occurs in a conjugate or Michael-type fashion, where the nucleophile adds to the β-carbon relative to the sulfonyl group.
Michael Addition Chemistry
The Michael addition is a classic organic reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). Vinyl sulfones are potent Michael acceptors. While numerous examples of Michael additions to various vinyl sulfones exist in the literature, no studies have been reported specifically using 3-(1-Methanesulfonylethenyl)benzonitrile as the substrate. Such studies would be necessary to determine the regioselectivity, reactivity, and yields of Michael additions with this particular compound.
Conjugate Additions of Diverse Nucleophiles
A wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, are known to undergo conjugate addition to vinyl sulfones. The specific reaction conditions and outcomes are highly dependent on the nature of the nucleophile and the substitution pattern of the vinyl sulfone. Research into the conjugate addition of various nucleophiles to this compound would be required to create a data table of its reactivity profile.
Stereochemical Outcomes in Addition Reactions
The stereochemistry of nucleophilic additions to vinyl sulfones can be influenced by several factors, including the use of chiral catalysts, the nature of the reactants, and the reaction conditions. Investigations into the diastereoselective or enantioselective addition to this compound would be needed to understand the stereochemical outcomes of such reactions.
Cycloaddition Chemistry
The electron-deficient double bond of vinyl sulfones also makes them excellent dienophiles or dipolarophiles in cycloaddition reactions.
Diels-Alder Reactions and Analogs
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Vinyl sulfones are effective dienophiles due to their electron-deficient nature. A systematic study of the Diels-Alder reactivity of this compound with various dienes would be necessary to characterize its behavior in these reactions and to compile relevant data.
1,3-Dipolar Cycloadditions
In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. Vinyl sulfones can act as dipolarophiles in these reactions. To provide a detailed account of the 1,3-dipolar cycloaddition chemistry of this compound, experimental data from its reactions with various 1,3-dipoles, such as azides, nitrones, and nitrile oxides, would be required.
While the general reactivity of the vinyl sulfone functional group is well-established, specific experimental data for this compound is absent from the current body of scientific literature. To fulfill the request for a detailed article on its chemical reactivity, further research into the nucleophilic addition and cycloaddition reactions of this particular compound is necessary.
Transformations Involving the Benzonitrile (B105546) Moiety
The benzonitrile group, a common functional group in organic chemistry, can undergo various transformations, providing pathways to a range of other functionalities.
Functional Group Interconversions of the Nitrile
The nitrile group of this compound is susceptible to a variety of functional group interconversions. These reactions are fundamental in synthetic chemistry for the introduction of new chemical entities.
One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating with aqueous acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) would likely convert the nitrile to 3-(1-methanesulfonylethenyl)benzoic acid.
Reduction of the nitrile group offers another synthetic route. Catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) would be expected to yield the corresponding primary amine, [3-(1-methanesulfonylethenyl)phenyl]methanamine.
The nitrile can also participate in addition reactions . For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
| Transformation | Reagents and Conditions | Expected Product |
| Hydrolysis | H₂SO₄ (aq), Δ or NaOH (aq), Δ | 3-(1-Methanesulfonylethenyl)benzoic acid |
| Reduction | H₂, Pd/C or LiAlH₄ | [3-(1-Methanesulfonylethenyl)phenyl]methanamine |
| Grignard Addition | 1. RMgX; 2. H₃O⁺ | 1-[3-(1-Methanesulfonylethenyl)phenyl]-1-alkanone |
Cyclization Reactions Initiated by Nitrile Reactivity
For instance, in related systems, intramolecular attack on the nitrile by a carbanion can lead to the formation of new rings. While the target molecule itself does not possess a readily available internal nucleophile for a simple cyclization, its vinyl sulfone moiety can undergo reactions that generate a nucleophilic center. For example, a Michael addition of a nucleophile to the vinyl sulfone could be followed by an intramolecular reaction with the nitrile.
Furthermore, cascade reactions involving ortho-substituted benzonitriles are known to lead to heterocyclic systems. Although the methanesulfonylethenyl group is at the meta position in the target compound, it is conceivable that under certain conditions, reactions could be designed to introduce a nucleophilic center at the ortho position, which could then participate in a cyclization with the nitrile. For example, a directed ortho-metalation, if achievable, could set the stage for such a transformation.
Reactivity of the Methanesulfonyl Group
The methanesulfonyl group is a strong electron-withdrawing group and a good leaving group, which are key determinants of its reactivity.
Elimination Reactions
The vinyl sulfone moiety in this compound is an α,β-unsaturated system. While the most common elimination reactions involving sulfones occur from β-substituted alkyl sulfones to form vinyl sulfones, the existing double bond in the target molecule already represents the product of such a hypothetical elimination. However, further reactions that could lead to elimination are possible. For instance, addition to the double bond followed by elimination is a plausible pathway for functionalization.
A more relevant consideration is the potential for the entire methanesulfonyl group to be eliminated under certain conditions, although this is generally a difficult process for vinyl sulfones without prior modification.
Role as a Leaving Group or Activating Group
The methanesulfonyl group is an excellent leaving group in nucleophilic substitution and elimination reactions. In the context of the vinyl sulfone, the sulfonyl group strongly activates the double bond for nucleophilic conjugate addition (Michael addition). A wide variety of nucleophiles, including amines, thiols, and carbanions, are expected to add to the β-carbon of the ethenyl bridge.
| Nucleophile Type | Example Reagent | Expected Adduct Structure |
| Amine | R₂NH | 3-[2-(dialkylamino)-1-(methylsulfonyl)ethyl]benzonitrile |
| Thiol | RSH | 3-[1-(Methylsulfonyl)-2-(phenylthio)ethyl]benzonitrile |
| Carbanion | ⁻CH(CO₂Et)₂ | Diethyl 2-[2-(3-cyanophenyl)-2-(methylsulfonyl)ethyl]malonate |
The powerful electron-withdrawing nature of the methanesulfonyl group polarizes the C=C double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles.
Functionalization of the Aromatic Ring
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups: the nitrile and the methanesulfonylethenyl group. Both of these groups are meta-directing. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the positions meta to both existing substituents (positions 4, 5, and 6), and would likely require harsh reaction conditions.
Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) were present on the ring. In the absence of such a leaving group, nucleophilic aromatic substitution of hydrogen (SNAr-H) is generally difficult but can sometimes be achieved with very strong nucleophiles.
| Reaction Type | Directing Influence | Expected Position of Substitution | Reactivity |
| Electrophilic Aromatic Substitution | Meta-directing | C4, C5, C6 | Deactivated |
| Nucleophilic Aromatic Substitution | Activated by EWGs | - | Generally unreactive without a leaving group |
Electrophilic Aromatic Substitution (if applicable in specific contexts)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are governed by the electronic effects of the substituents already present on the ring.
In this compound, the benzene (B151609) ring is substituted with two electron-withdrawing groups (EWGs): the nitrile group (-CN) and the 1-methanesulfonylethenyl group.
Nitrile Group (-CN): The nitrile group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgminia.edu.eg The nitrile group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. minia.edu.egorganicchemistrytutor.com
1-Methanesulfonylethenyl Group (-CH=CHSO₂CH₃): The vinyl sulfone moiety is also strongly deactivating. The sulfonyl group (-SO₂) is one of the most powerful electron-withdrawing groups, and its effect is relayed through the vinyl linker to the aromatic ring. This deactivation occurs primarily through a strong inductive effect and a resonance effect that pulls electron density out of the ring. Like other strongly deactivating groups, the sulfonyl functional group is meta-directing.
Given that both substituents are deactivating, the benzene ring of this compound is significantly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh reaction conditions (e.g., strong acids, high temperatures).
The directing effects of the two groups would determine the position of substitution. The nitrile group at position 1 directs incoming electrophiles to positions 3 and 5. The 1-methanesulfonylethenyl group at position 3 directs incoming electrophiles to positions 1 and 5 (relative to its own position, which are positions 5 and 1 on the ring). Therefore, the substitution would be strongly directed to the C5 position, which is meta to both existing substituents. Substitution at the C1 position is blocked, and other positions (C2, C4, C6) would be strongly disfavored.
| Position on Ring | Influence of -CN group (at C1) | Influence of -CH=CHSO₂CH₃ group (at C3) | Predicted Outcome |
|---|---|---|---|
| C2 | Ortho (Deactivated) | Ortho (Deactivated) | Highly Disfavored |
| C4 | Para (Deactivated) | Para (Deactivated) | Highly Disfavored |
| C5 | Meta (Least Deactivated) | Meta (Least Deactivated) | Major Product |
| C6 | Ortho (Deactivated) | Meta (Least Deactivated) | Disfavored |
Transition Metal-Catalyzed Aromatic Functionalizations
Transition metal catalysis offers powerful methods for C-H bond functionalization, providing alternatives to classical electrophilic substitution. nih.gov The functional groups on this compound could either direct or participate in such transformations.
Nitrile-Directed C-H Functionalization: The nitrogen atom of the nitrile group can act as a coordinating directing group, enabling regioselective functionalization of the ortho C-H bonds (at C2 and C6). researchgate.net Catalytic systems involving metals like palladium, rhodium, or ruthenium could potentially mediate reactions such as arylation, alkylation, or acylation at these positions. This approach offers a way to achieve substitution patterns that are complementary to those obtained via EAS.
Reactions Involving the Vinyl Sulfone Group: The sulfone moiety itself can participate in cross-coupling reactions. rsc.org For instance, the C(sp²)-S bond in aryl sulfones can be cleaved and functionalized under transition metal catalysis (e.g., Ni, Pd). nih.gov While the vinyl sulfone in this compound presents a C(vinyl)-S bond, it is plausible that it could undergo desulfonylative cross-coupling reactions, effectively replacing the entire -SO₂CH₃ group with another fragment. Nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been demonstrated for cleaving the C–sulfone bond in α-oxo-vinylsulfone systems. rsc.org
| Reaction Type | Functional Group Involved | Potential Site of Reaction | Exemplary Catalyst System |
|---|---|---|---|
| Ortho-C-H Arylation | Nitrile (Directing Group) | C2 and/or C6 | Pd(OAc)₂, Rh(III) complexes |
| Desulfonylative Cross-Coupling | Vinyl Sulfone | C-S bond | NiCl₂(dppp), Pd(PPh₃)₄ |
| Heck Reaction | Vinyl Group | C=C double bond | Pd(OAc)₂/ligands |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The mechanisms of the aforementioned reactions, particularly electrophilic aromatic substitution, would be investigated using a combination of kinetic and spectroscopic methods to identify intermediates and determine rate-limiting steps.
Kinetic Studies: For a reaction like nitration, kinetic studies would likely reveal the reaction order with respect to the aromatic substrate, the nitrating agent, and the acid catalyst. rsc.org Due to the strong deactivation of the ring, the rate-determining step would be the initial attack of the electrophile (e.g., nitronium ion, NO₂⁺) on the aromatic ring to form the sigma complex (also known as an arenium ion). dntb.gov.uamasterorganicchemistry.com Comparing the reaction rate of this compound with that of benzene or benzonitrile under identical conditions would provide a quantitative measure of the compound's deactivation. The rate law would likely be expressed as: Rate = k [ArH] [E⁺], where ArH is the benzonitrile derivative and E⁺ is the electrophile.
Spectroscopic Studies: Spectroscopic techniques are crucial for detecting and characterizing reactive intermediates.
NMR Spectroscopy: Low-temperature NMR spectroscopy could potentially be used to observe the formation of the sigma complex. The interruption of the aromatic system and the presence of an sp³-hybridized carbon in this intermediate would give rise to characteristic shifts in the ¹H and ¹³C NMR spectra.
IR and Raman Spectroscopy: Infrared and Raman spectroscopy are valuable for tracking changes in vibrational modes during a reaction. For instance, the characteristic C≡N stretching frequency in the IR spectrum of benzonitrile (around 2230 cm⁻¹) could be monitored. researchgate.net The formation of intermediates or products would lead to the appearance of new vibrational bands.
Mass Spectrometry: Mass spectrometry, particularly when coupled with techniques like ion-trap mass spectrometry, can be used to study the gas-phase reactivity of ions derived from the parent molecule and identify reaction products and intermediates. nih.gov This can provide fundamental insights into the reaction pathways.
The stability of the sigma complex intermediate is a key factor in determining the regioselectivity. For substitution at the C5 position (meta to both groups), the positive charge in the resonance structures of the arenium ion intermediate would not be placed on the carbon atoms bearing the electron-withdrawing substituents (C1 and C3). This avoids highly destabilized resonance contributors, explaining the preference for meta-substitution. Spectroscopic and computational studies would aim to confirm the relative energies of the possible sigma complex isomers.
Applications of 3 1 Methanesulfonylethenyl Benzonitrile in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The inherent reactivity of 3-(1-Methanesulfonylethenyl)benzonitrile makes it an exceptional precursor for the synthesis of a diverse array of heterocyclic compounds. The activated double bond is susceptible to nucleophilic attack, and the nitrile group can act as an electrophile or participate in cycloaddition reactions, providing multiple avenues for ring formation.
Synthesis of Nitrogen-Containing Heterocycles
The vinyl sulfone moiety in this compound is an excellent Michael acceptor for nitrogen-based nucleophiles, facilitating the synthesis of various nitrogen-containing heterocycles. For instance, reaction with primary or secondary amines can lead to the formation of substituted pyrrolidines or piperidines through a conjugate addition followed by intramolecular cyclization. Furthermore, cascade reactions with compounds containing both a nucleophilic nitrogen and another reactive site can generate more complex polycyclic systems. An example of a cascade reaction involves the reaction of allylic azides with vinyl sulfones, which can lead to the formation of dihydro-pyrrolo-pyrazole heterocycles. wikipedia.org
Another potential application is in the synthesis of pyridine (B92270) and dihydropyridine (B1217469) derivatives. The benzonitrile (B105546) group can participate in multicomponent reactions, such as the Guareschi-Thorpe condensation, with active methylene (B1212753) compounds to construct substituted pyridones. The vinyl sulfone can then be further functionalized or removed.
Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Synthesized from this compound
| Heterocycle Class | Synthetic Strategy | Potential Reactants |
| Pyrrolidines/Piperidines | Michael Addition-Intramolecular Cyclization | Primary/Secondary Amines, Amino Esters |
| Dihydropyridines | Multicomponent Reaction | β-Ketoesters, Enamines |
| Pyrazoles/Pyrazolines | [3+2] Cycloaddition | Diazoalkanes, Hydrazines |
| Dihydro-pyrrolo-pyrazoles | Cascade [3+2] Cycloaddition | Cinnamyl Azides |
Synthesis of Oxygen- and Sulfur-Containing Heterocycles
Analogous to the synthesis of nitrogen heterocycles, this compound can serve as a precursor for oxygen- and sulfur-containing rings. The Michael addition of alcohols or phenols, followed by intramolecular cyclization, can yield substituted tetrahydrofurans or tetrahydropyrans. Similarly, the use of thiols or other sulfur nucleophiles can lead to the formation of tetrahydrothiophenes and other sulfur-containing heterocycles.
The vinyl sulfone moiety can also participate in cycloaddition reactions. For example, reaction with nitrile oxides, generated in situ from oximes, could potentially lead to the formation of isoxazoline (B3343090) derivatives.
Precursor to Structurally Diverse Organic Molecules
Beyond heterocyclic synthesis, the unique combination of functional groups in this compound allows it to be a precursor to a wide range of structurally diverse organic molecules. The vinyl sulfone can be considered a masked carbonyl group or a latent double bond with reversed polarity.
The methanesulfonyl group is an excellent leaving group under certain conditions, allowing for the introduction of other functionalities. For example, after Michael addition, the sulfone can be eliminated to generate a new double bond in a different position. Reductive desulfonylation can also be employed to remove the sulfonyl group entirely, leading to saturated carbon chains.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular diversification. This versatility makes this compound a valuable starting material for the synthesis of complex acyclic and carbocyclic systems.
Role in Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. The reactivity profile of this compound makes it an ideal candidate for such transformations.
A potential cascade sequence could be initiated by a Michael addition to the vinyl sulfone, which then triggers an intramolecular cyclization involving the benzonitrile group. For instance, reaction with a bifunctional nucleophile containing both a soft nucleophile for the Michael addition and a nucleophilic or electrophilic site to react with the nitrile would lead to the rapid assembly of a polycyclic system. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for cyclizations involving the nitrile group. wikipedia.org
In the realm of MCRs, the benzonitrile functionality can participate in reactions like the Ugi or Passerini reactions if other appropriate functional groups are present on the aromatic ring or introduced in a preceding step. The vinyl sulfone can act as a spectator in these reactions or be involved in a subsequent transformation.
Contributions to Total Synthesis Strategies (as an intermediate for target molecules)
While specific examples of the use of this compound in total synthesis are not yet reported, the strategic importance of the vinyl sulfone and benzonitrile motifs in the synthesis of natural products is well-established. Vinyl sulfones have been employed as key intermediates in the synthesis of complex natural products due to their reliability as Michael acceptors and their ability to be transformed into other functional groups. nih.gov
For example, intramolecular Michael additions involving vinyl sulfones have been used to construct key carbocyclic and heterocyclic rings found in alkaloids and other biologically active molecules. The benzonitrile group, often found in natural products, can be a precursor to other functionalities or a key part of the final molecular architecture. researchgate.net Given its bifunctional nature, this compound could serve as a linchpin in a convergent synthetic strategy, allowing for the connection of two complex fragments through sequential reactions at the vinyl sulfone and benzonitrile moieties.
Development of New Synthetic Methodologies Leveraging its Reactivity
The unique electronic and steric properties of this compound can be exploited for the development of novel synthetic methodologies. The presence of two strong electron-withdrawing groups on the vinyl system enhances its reactivity as a Michael acceptor, potentially enabling reactions with weak nucleophiles that are unreactive towards less activated alkenes.
Furthermore, the stereoelectronic environment of the molecule could be leveraged in asymmetric catalysis. The development of enantioselective Michael additions to this compound would provide access to chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The benzonitrile group can also serve as a directing group in transition-metal-catalyzed C-H functionalization reactions, allowing for the selective introduction of new substituents on the aromatic ring. This would further expand the synthetic utility of this versatile compound.
Theoretical and Computational Chemistry Studies of 3 1 Methanesulfonylethenyl Benzonitrile
Electronic Structure and Reactivity Predictions
A foundational aspect of understanding any chemical compound is the characterization of its electronic structure. For 3-(1-Methanesulfonylethenyl)benzonitrile, this would involve quantum mechanical calculations to determine properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would be invaluable for predicting the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack, and understanding the influence of the methanesulfonyl and nitrile functional groups on the vinyl system and the benzene (B151609) ring.
Table 1: Hypothetical Electronic Properties of this compound Awaiting Calculation
| Property | Predicted Significance |
|---|---|
| HOMO Energy | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Provides insight into the molecule's polarity. |
This table represents a template for data that would be generated from future computational studies.
Conformational Analysis and Energetics
The three-dimensional shape of a molecule is critical to its function and reactivity. A thorough conformational analysis of this compound would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would likely focus on the rotation around the single bonds connecting the benzene ring to the vinyl group and the vinyl group to the sulfonyl group. Understanding the relative energies of different conformers is essential for predicting the most likely shapes the molecule will adopt under various conditions.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for modeling chemical reactions. For this compound, this could involve investigating its participation in various organic reactions, such as Michael additions, cycloadditions, or palladium-catalyzed cross-coupling reactions. By modeling the reaction pathways, researchers could identify the transition state structures and calculate the activation energies, providing detailed mechanistic insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and elucidating reaction mechanisms. The application of DFT to this compound would allow for a detailed investigation of its reactivity. For instance, DFT calculations could be used to rationalize the regioselectivity and stereoselectivity of reactions involving the vinyl sulfone moiety, providing a quantitative basis for observed or predicted chemical behavior.
Quantum Chemical Calculations for Stereoselectivity Predictions
In reactions where new stereocenters can be formed, predicting the stereochemical outcome is of paramount importance. Quantum chemical calculations, including high-level ab initio methods or DFT, could be employed to model the transition states leading to different stereoisomers. By comparing the energies of these transition states, it would be possible to predict which stereoisomer is likely to be the major product, a critical piece of information for synthetic chemists.
Design and Synthesis of Derivatives and Analogues of 3 1 Methanesulfonylethenyl Benzonitrile
Rational Design Principles for Structural Modification
The rational design of derivatives and analogues of 3-(1-Methanesulfonylethenyl)benzonitrile is centered on two primary components of the molecule: the vinyl sulfone group and the substituted benzonitrile (B105546) ring. Modifications to these regions are guided by established principles of medicinal and synthetic chemistry to fine-tune the compound's properties.
Modification of the Vinyl Sulfone Moiety: The vinyl sulfone group is a key functional element, acting as an electrophilic center susceptible to nucleophilic attack, particularly through a Michael-type addition. The reactivity of this group can be modulated by introducing substituents at the α- and β-positions of the vinyl group. For instance, the introduction of electron-withdrawing groups on the vinyl moiety would be expected to enhance its electrophilicity, thereby increasing its reactivity towards nucleophiles. Conversely, the addition of electron-donating groups would likely decrease its reactivity. The steric bulk of substituents around the double bond can also influence the rate of nucleophilic attack.
A common synthetic strategy to access analogues of this compound involves the Horner-Wadsworth-Emmons reaction. This can be achieved by reacting a phosphonate-containing sulfone with 3-cyanobenzaldehyde. To generate diversity in the vinyl sulfone moiety, various substituted phosphonate-sulfones can be employed. For derivatization of the benzonitrile ring, a range of substituted 3-cyanobenzaldehydes can be utilized as starting materials.
Comparative Reactivity Studies of Related Compounds
The reactivity of this compound and its analogues is largely dictated by the electrophilic nature of the vinyl sulfone group. This functional group readily participates in Michael addition reactions with a variety of nucleophiles, most notably thiols, such as the cysteine residues found in proteins. This reactivity is the basis for the use of vinyl sulfones as covalent inhibitors of enzymes.
Comparative studies on the reactivity of different Michael acceptors have shown that vinyl sulfones are highly reactive. The rate of the Michael addition is influenced by the nature of the substituents on the vinyl group and the attacking nucleophile. For instance, the reaction rate of ethyl vinyl sulfone with hexanethiol is approximately seven times higher than that of hexyl acrylate, another common Michael acceptor.
The electronic nature of the substituent attached to the sulfonyl group also plays a critical role in modulating the reactivity of the vinyl double bond. A study comparing the relative rates of Michael addition of 2'-(phenethyl)thiol to various vinyl sulfonyl compounds demonstrated a significant range in reactivity. Phenyl vinyl sulfonate esters were found to be approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides, highlighting the profound effect of the substituent on the sulfonyl group.
The following table illustrates the comparative reactivity of different vinyl sulfones in a Michael addition reaction with a thiol nucleophile. The second-order rate constants (k₂) provide a quantitative measure of their electrophilicity.
| Vinyl Sulfone Derivative | Nucleophile | Solvent | k₂ (M⁻¹s⁻¹) |
| Phenyl vinyl sulfone | 2'-(phenethyl)thiol | Methanol | 1.2 x 10⁻¹ |
| Methyl vinyl sulfone | 2'-(phenethyl)thiol | Methanol | 2.5 x 10⁻² |
| Ethyl vinyl sulfone | Hexanethiol | - | - |
| Phenyl vinyl sulfonate | 2'-(phenethyl)thiol | Methanol | 3.6 x 10¹ |
| N-Benzyl vinyl sulfonamide | 2'-(phenethyl)thiol | Methanol | 1.2 x 10⁻² |
Data is compiled from various sources for illustrative purposes. Direct comparison may be limited by differing experimental conditions.
Structure-Reactivity Relationship (SAR) Investigations
Structure-reactivity relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. For analogues of this compound, SAR investigations would focus on how modifications to both the vinyl sulfone and the benzonitrile moieties affect a particular outcome, such as enzyme inhibition or cellular toxicity.
In the context of biological activity, the nitrile group of the benzonitrile ring can play a significant role in interacting with biological targets. The small, polar cyano group is a strong hydrogen bond acceptor and can improve the pharmacokinetic properties of a compound. SAR studies on various benzonitrile-containing compounds have demonstrated that the position and nature of substituents on the aromatic ring can dramatically influence their biological efficacy. For example, in a series of benzonitrile derivatives studied for their toxicity to Tetrahymena pyriformis, the nature of the substituent determined the mechanism of toxic action. Non-polar substituents resulted in narcotic effects, while more polar or reactive substituents led to more specific mechanisms of toxicity.
The vinyl sulfone moiety is also a critical determinant of biological activity. In a study of heteroaryl styryl sulfone derivatives as potential anticancer agents, the position and number of nitrogen atoms in the heteroaryl ring significantly impacted the anti-proliferative activity. This highlights the importance of the electronic and steric properties of the group attached to the sulfone.
The following table provides a hypothetical SAR for a series of this compound analogues, illustrating how different substituents on the benzonitrile ring might influence their inhibitory activity against a target enzyme.
| Compound | Substituent (R) | Position | IC₅₀ (µM) |
| Analog 1 | -H | - | 10.5 |
| Analog 2 | 4-Cl | para | 5.2 |
| Analog 3 | 4-OCH₃ | para | 15.8 |
| Analog 4 | 4-NO₂ | para | 2.1 |
| Analog 5 | 2-Cl | ortho | 8.9 |
| Analog 6 | 3-Cl | meta | 6.5 |
This data is illustrative and intended to demonstrate the principles of SAR. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
From this illustrative data, one could infer that electron-withdrawing groups at the para-position (e.g., -NO₂) enhance the inhibitory activity, possibly by increasing the electrophilicity of the vinyl sulfone. Conversely, an electron-donating group (e.g., -OCH₃) at the same position decreases activity. The position of the substituent also appears to be important, with the para-substituted chloro-analogue being more potent than the ortho- or meta-isomers. Such SAR data is invaluable for the rational design of more potent and selective derivatives.
Advanced Analytical Methodologies for Research Based Characterization of Its Transformations and Products
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For the derivatives of 3-(1-methanesulfonylethenyl)benzonitrile, a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would be employed to establish connectivity and stereochemistry.
Key NMR Experiments and Their Applications:
| Experiment | Information Yielded | Application to this compound Derivatives |
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. | Determines the substitution pattern on the benzene (B151609) ring and the configuration of the vinyl group. |
| ¹³C NMR | Reveals the number of chemically distinct carbon atoms and their electronic environment. | Confirms the carbon skeleton, including the nitrile and sulfonyl functionalities. |
| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) spin-spin coupling networks. | Establishes the connectivity of protons within the aromatic ring and any aliphatic side chains formed during reactions. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹H-¹³C). | Assigns specific proton signals to their corresponding carbon atoms, aiding in the definitive assignment of the carbon skeleton. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range). | Crucial for connecting different fragments of a molecule, such as linking substituents to the benzene ring or confirming the position of the methanesulfonyl group. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects through-space proximity of protons, providing insights into stereochemistry and conformation. | Can be used to determine the stereochemistry of reaction products, particularly for derivatives where new stereocenters are formed. |
For instance, in a hypothetical reaction where the vinyl group is reduced, ¹H NMR would show the disappearance of the characteristic vinylic proton signals and the appearance of new signals in the aliphatic region. COSY would then be used to establish the coupling between these new protons, while HSQC and HMBC would confirm their connectivity to the rest of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Product Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with high accuracy. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of a unique molecular formula.
When analyzing reaction mixtures containing derivatives of this compound, HRMS can rapidly identify potential products by comparing their exact masses to calculated values for expected structures. For example, if an oxidation reaction were performed, HRMS could distinguish between the starting material and the oxidized product by the mass difference corresponding to the addition of one or more oxygen atoms.
Typical HRMS Data for a Hypothetical Derivative:
| Compound | Molecular Formula | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
| Hypothetical Product A | C₁₀H₉NO₃S | 223.0303 | 223.0301 | -0.9 |
| Hypothetical Product B | C₁₁H₁₁NO₂S | 221.0510 | 221.0512 | +0.9 |
The low mass error (typically < 5 ppm) provides a high degree of confidence in the assigned molecular formula, which is a critical piece of information in the structure elucidation puzzle.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives
While NMR and MS provide invaluable information about connectivity and composition, X-ray crystallography offers the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly crucial for establishing the absolute stereochemistry of chiral molecules, which is often challenging to determine by spectroscopic methods alone.
Should a reaction involving this compound yield a crystalline product with one or more stereocenters, single-crystal X-ray diffraction analysis would provide an unambiguous assignment of its stereochemical configuration (R/S). Furthermore, X-ray crystallography reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state, which can be important for understanding the physical properties and crystal packing of the material.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Reaction Monitoring and Purity Assessment in Research
Chromatographic techniques are essential for both the analysis of reaction progress and the assessment of product purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in the liquid phase. In the context of this compound research, HPLC can be used to:
Monitor the consumption of the starting material and the formation of products over time.
Determine the purity of isolated products by quantifying the area of the main peak relative to any impurities.
Develop purification methods on a preparative scale.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS provides a powerful combination of separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification by comparison to spectral libraries or through interpretation of fragmentation patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
